hydrazine;sulfuric acid
Description
Historical Trajectories and Milestones in Hydrazine (B178648) Salt Chemistry
The journey into hydrazine salt chemistry begins with the parent compound, hydrazine (N₂H₄). Although the name "hydrazine" was first coined by Emil Fischer in 1875 for his work on organic derivatives, it was the German chemist Theodor Curtius who first successfully synthesized hydrazine in 1887. hydrazine.comwikipedia.org Curtius produced hydrazine sulfate (B86663) by treating organic diazides with dilute sulfuric acid, marking a pivotal moment in the study of nitrogen compounds. hydrazine.comwikipedia.org This early work established that hydrazine could form stable salts, laying the groundwork for future investigations into its chemical properties and reactivity. hydrazine.com
For many years following its discovery, hydrazine and its simple salts were considered specialty chemicals, primarily available in aqueous solutions. acs.org The development of industrial-scale production methods, such as the Raschig process in 1907, made hydrazine more accessible. education.gov.ckbris.ac.uk However, the pure anhydrous form of hydrazine was not prepared until 1895 by the Dutch chemist Lobry de Bruyn. hydrazine.comwikipedia.org The stability of hydrazine salts, like hydrazinium (B103819) hydrogen sulfate, compared to pure hydrazine, made them preferable for storage and handling, facilitating broader use in research and industry. wikipedia.orglabequipsupply.co.za The events of World War II spurred significant interest in hydrazine as a high-energy rocket fuel, which accelerated research and production efforts, further solidifying the importance of its more stable salt derivatives. hydrazine.comacs.org
Definitive Chemical Nomenclature and Structural Formalisms of Hydrazinium Hydrogen Sulfate
The compound with the CAS number 10034-93-2 is most precisely identified by the IUPAC name hydrazinium hydrogen sulfate . wikipedia.orgnih.gov It is also commonly referred to as hydrazine sulfate. labequipsupply.co.zanih.gov The name specifies that it is a salt formed from the protonation of one of the nitrogen atoms of hydrazine to form the hydrazinium cation ([N₂H₅]⁺) and the presence of the hydrogen sulfate (or bisulfate) anion ([HSO₄]⁻). wikipedia.orgwikipedia.org
The chemical formula is correctly represented as [N₂H₅]⁺[HSO₄]⁻ or N₂H₅HSO₄, which clarifies its ionic nature. wikipedia.org It is a white, crystalline solid that is soluble in water. wikipedia.orgchemicalbook.com
| Property | Value | Source |
|---|---|---|
| IUPAC Name | hydrazine;sulfuric acid | nih.govthermofisher.comthermofisher.com |
| Common Name | Hydrazine sulfate, Hydrazinium hydrogen sulfate | wikipedia.orglabequipsupply.co.za |
| CAS Number | 10034-93-2 | wikipedia.orgnih.gov |
| Molecular Formula | H₆N₂O₄S or [N₂H₅]⁺[HSO₄]⁻ | wikipedia.orgnih.govmatrix-fine-chemicals.com |
| Molar Mass | 130.12 g/mol | wikipedia.orgmatrix-fine-chemicals.com |
| Appearance | White crystalline solid/powder | wikipedia.orgnih.govwasteless.bio |
| Melting Point | 254 °C (decomposes) | wikipedia.orglookchem.com |
| Density | 1.37 g/cm³ | wikipedia.org |
| Solubility in Water | 30 g/L (at 20 °C) | wikipedia.org |
Structurally, there is also a related compound, hydrazinediium sulfate, [N₂H₆]²⁺[SO₄]²⁻, which results from the double protonation of hydrazine. wikipedia.orgscispace.com Research on the crystal structure of what is commonly referred to as hydrazonium sulfate has identified an orthorhombic modification. In this form, the unit cell contains four formula units of N₂H₆SO₄, with the space group P2₁2₁2₁. scispace.com The sulfate group is a regular tetrahedron, and the hydrazonium ion ([N₂H₆]²⁺) has a trans configuration with an N-N bond length of 1.40 Å. scispace.com It's important to distinguish this from hydrazinium hydrogen sulfate, [N₂H₅]⁺[HSO₄]⁻, which can be prepared by reacting hydrazine monohydrate with ammonium (B1175870) hydrogen sulfate. researchgate.net
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Orthorhombic | scispace.com |
| Space Group | P2₁2₁2₁ | scispace.com |
| Unit Cell Dimensions | a=8.251 Å, b=9.159 Å, c=5.532 Å | scispace.com |
| Formula Units per Cell (Z) | 4 | scispace.com |
| N-N Bond Length | 1.40 Å | scispace.com |
Foundational Significance of Hydrazinium Hydrogen Sulfate Across Contemporary Chemical Disciplines
Hydrazinium hydrogen sulfate is a versatile and important compound in various chemical fields due to its properties as a stable source of the hydrazine moiety and its role as a powerful reducing agent. wasteless.bio Its preference over pure hydrazine stems from it being a non-volatile solid, which is less susceptible to atmospheric oxidation during storage. wikipedia.orglabequipsupply.co.za
In organic and inorganic synthesis, hydrazinium hydrogen sulfate serves as a key precursor and reagent.
Reducing Agent : It is widely employed for the reduction of various functional groups. wasteless.bio It is used to reduce metal salts to their elemental form, a property applied in electroless nickel plating and the extraction of plutonium from nuclear reactor waste. wikipedia.org In materials science, it is a common and effective reducing agent for converting graphene oxide (GO) to reduced graphene oxide (rGO). wikipedia.org
Precursor for Synthesis : The compound is a starting material for producing a range of hydrazine derivatives, such as hydrazones and hydrazides, which are crucial intermediates in the manufacturing of pharmaceuticals, agrochemicals, and dyes. wasteless.biochemiis.com It is also used in the synthesis of other organic compounds and chemical intermediates. chemicalbook.comchemiis.com For instance, it is used to create azo dyes that produce vivid colors for textiles. chemiis.com
In analytical chemistry, the compound has several specific applications.
It is used for the gravimetric estimation of metals like nickel, cobalt, and cadmium. chemicalbook.comottokemi.com
It is employed in the analysis of minerals and slags and for testing for the presence of arsenic in metals. wikipedia.orgnih.gov
In industrial processes, its utility is also well-documented.
It acts as a catalyst in the production of acetate (B1210297) fibers. wikipedia.orgnih.gov
It is used as an antioxidant in soldering fluxes for light metals. chemicalbook.comnih.gov
In power plants, hydrazine is used as an oxygen scavenger in boiler water to prevent corrosion, and its salt form can be a more stable precursor for such applications. wikipedia.orgchemiis.com
The broad utility of hydrazinium hydrogen sulfate, from fundamental synthesis and analysis in the laboratory to large-scale industrial applications, underscores its foundational significance in chemistry.
Structure
2D Structure
Properties
IUPAC Name |
hydrazine;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4N2.2H2O4S/c1-2;2*1-5(2,3)4/h1-2H2;2*(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLANGHMVGCSDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NN.OS(=O)(=O)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8N2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591523 | |
| Record name | Sulfuric acid--hydrazine (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115865-84-4 | |
| Record name | Sulfuric acid--hydrazine (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for Hydrazinium Hydrogen Sulfate
Direct Acid-Base Neutralization Approaches
The most straightforward method for preparing hydrazinium (B103819) hydrogen sulfate (B86663) involves the direct reaction of a hydrazine (B178648) source with sulfuric acid. wikipedia.org
The fundamental principle of this method is the neutralization of aqueous hydrazine (N₂H₄) with sulfuric acid (H₂SO₄). wikipedia.org A common laboratory-scale procedure involves the slow, dropwise addition of sulfuric acid to a chilled solution of hydrazine hydrate (B1144303). sciencemadness.org This controlled addition is crucial to manage the exothermic nature of the reaction, which can be violent if not properly regulated. sciencemadness.orggoogle.com
The reaction proceeds as follows: N₂H₄ + H₂SO₄ → [N₂H₅]⁺[HSO₄]⁻
To initiate the process, a solution of hydrazine hydrate is typically cooled in an ice bath. sciencemadness.org Sulfuric acid, often diluted to approximately 50% by weight, is then added incrementally with continuous stirring. sciencemadness.org The initial formation of a precipitate may redissolve, but as the addition of acid continues, a persistent precipitate of hydrazinium hydrogen sulfate forms. sciencemadness.org
One detailed protocol specifies adding 80% hydrazine hydrate to a pre-prepared solution of pure water and 98% sulfuric acid, with a mass ratio of 4:10:10, respectively. google.com The mixture is heated to 70–80°C and filtered while hot. google.com
Several experimental parameters significantly influence the yield and purity of the final product in the direct synthesis of hydrazinium hydrogen sulfate.
Temperature Control: Maintaining a low temperature, particularly during the initial addition of sulfuric acid, is critical to prevent the violent exothermic reaction and the formation of byproducts. sciencemadness.orggoogle.com However, a subsequent heating step can be employed to ensure complete reaction and facilitate filtration. For instance, heating the mixture to 70–80°C after the initial reaction is a documented step. google.com
Reactant Concentration: The concentration of both the hydrazine solution and the sulfuric acid can affect the reaction. Using a diluted sulfuric acid (e.g., 50%) can help to moderate the reaction's intensity. sciencemadness.org
pH Adjustment: After the main reaction, the pH of the filtrate can be adjusted to a range of 4-5 to optimize the crystallization process. google.com
Crystallization and Washing: Cooling the solution after the reaction promotes the crystallization of hydrazinium hydrogen sulfate. sciencemadness.orggoogle.com The resulting crystals are typically washed with a solvent like ethanol (B145695) to remove any residual acid and other impurities. google.com One procedure suggests allowing the solution to cool to 25°C for crystallization. google.com
Interactive Data Table: Parameters for Direct Synthesis of Hydrazinium Hydrogen Sulfate
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Reactant Ratio (Water:H₂SO₄:Hydrazine Hydrate) | 10:10:4 (by mass) google.com | Ensures complete reaction and controls exotherm. |
| Initial Reaction Temperature | Chilled (Ice Bath) sciencemadness.org | Manages the violent exothermic nature of the neutralization. google.com |
| Post-Reaction Temperature | 70–80°C google.com | Facilitates hot filtration to remove impurities. |
| Final pH | 4–5 google.com | Optimizes conditions for crystallization. |
| Crystallization Temperature | 25°C google.com | Promotes the formation of pure crystals. |
| Washing Solvent | Absolute Ethanol google.com | Removes residual acids and soluble impurities. |
Preparation Protocols via Aqueous Hydrazine and Sulfuric Acid Interaction
Indirect Synthetic Routes Utilizing Hydrazine Precursors
Indirect methods for producing hydrazinium hydrogen sulfate involve the in-situ generation of hydrazine from various precursors, followed by its reaction with sulfuric acid.
A significant indirect route is the hypochlorite-ketazine process. This method avoids the direct handling of pure hydrazine, which is highly toxic and unstable. sciencemadness.org The general procedure involves reacting ammonia (B1221849) with a ketone (such as methyl ethyl ketone or acetone) in the presence of sodium hypochlorite (B82951) to form a ketazine. sciencemadness.orginstructables.com This ketazine is then hydrolyzed with sulfuric acid to yield hydrazinium hydrogen sulfate. sciencemadness.orginstructables.com
A typical protocol starts by mixing concentrated ammonia with methyl ethyl ketone. instructables.com Sodium hypochlorite solution is then added slowly. instructables.com After the reaction, the mixture separates into two layers, with the upper layer being the methyl ethyl ketazine. instructables.com This ketazine is separated and then treated with a hot solution of sulfuric acid, which leads to the hydrolysis of the ketazine and the precipitation of hydrazinium hydrogen sulfate crystals upon cooling. instructables.com
The hypochlorite-ketazine process proceeds through several key steps involving distinct intermediate species.
Formation of Chloramine (B81541): In the initial step, ammonia reacts with sodium hypochlorite to form chloramine (NH₂Cl). NH₃ + NaOCl → NH₂Cl + NaOH
Formation of Hydrazine: The newly formed chloramine then reacts with another molecule of ammonia to produce hydrazine (N₂H₄). A gelatin solution is often added as a viscolizer to improve the yield. orgsyn.org NH₂Cl + NH₃ + NaOH → N₂H₄ + NaCl + H₂O
Formation of Ketazine: The in-situ generated hydrazine immediately reacts with the ketone present in the mixture. For example, with methyl ethyl ketone, it forms methyl ethyl ketazine. This step effectively protects the hydrazine from further oxidation by the hypochlorite. 2(CH₃)(C₂H₅)C=O + N₂H₄ → (CH₃)(C₂H₅)C=N-N=C(C₂H₅)(CH₃) + 2H₂O
Hydrolysis of Ketazine: The separated ketazine is then hydrolyzed by heating with sulfuric acid. This reaction cleaves the C=N bonds, regenerating the ketone and forming hydrazinium hydrogen sulfate. sciencemadness.orginstructables.com (CH₃)(C₂H₅)C=N-N=C(C₂H₅)(CH₃) + 2H₂O + H₂SO₄ → 2(CH₃)(C₂H₅)C=O + [N₂H₅]⁺[HSO₄]⁻
A variation of this process, known as the Hoffmann Rearrangement of Urea (B33335), also utilizes a ketazine intermediate. In this method, urea reacts with sodium hypochlorite in a basic solution to form hydrazine, which is then converted to a ketazine and subsequently hydrolyzed with sulfuric acid. sciencemadness.org
Optimizing the hypochlorite-ketazine process is crucial for maximizing the yield and purity of the final hydrazinium hydrogen sulfate product.
Temperature Control: During the formation of the ketazine, cooling the reaction mixture, for instance to 0°C, is recommended. sciencemadness.org Conversely, the hydrolysis of the ketazine is facilitated by heating. sciencemadness.orginstructables.com
Catalyst Use: While not always explicitly mentioned for the ketazine route itself, related industrial processes for hydrazine synthesis sometimes employ catalysts. For example, a patent describes a method using a PdCl₂ and CuCl₂ catalyst. google.com
pH Control: The initial reaction is carried out under basic conditions due to the use of sodium hydroxide (B78521). sciencemadness.org The final hydrolysis step, however, occurs in a strongly acidic medium provided by the sulfuric acid.
Separation Techniques: The separation of the ketazine from the aqueous layer is a critical step. This is typically achieved through decantation or the use of a separatory funnel. instructables.com The final product, hydrazinium hydrogen sulfate, is isolated by filtration after crystallization. sciencemadness.orginstructables.com A patent suggests that dropwise adding the ketazine to the sulfuric acid solution can prevent the formation of byproducts and lead to a higher purity product (over 99%). google.com
Interactive Data Table: Optimization Parameters for the Hypochlorite-Ketazine Process
| Process Step | Parameter | Recommended Condition | Rationale |
|---|---|---|---|
| Ketazine Formation | Temperature | Cooled to 0°C sciencemadness.org | To control the exothermic reaction and improve stability. |
| Ketazine Formation | Additives | Gelatin sciencemadness.org | Acts as a viscolizer to enhance the yield of hydrazine. |
| Ketazine Separation | Method | Separatory Funnel or Decantation instructables.com | Efficiently separates the organic ketazine layer from the aqueous layer. |
| Hydrolysis | Reactant Addition | Dropwise addition of ketazine to sulfuric acid google.com | Minimizes byproduct formation and improves purity. google.com |
| Hydrolysis | Temperature | Heated to the boiling point of the ketone sciencemadness.org | Ensures complete hydrolysis of the ketazine. |
| Product Isolation | Method | Cooling and Vacuum Filtration sciencemadness.org | Maximizes the recovery of the crystalline hydrazinium hydrogen sulfate. |
Reaction Mechanism and Intermediate Species in the Hypochlorite-Ketazine Route
Hoffmann Rearrangement of Urea as a Preparative Method
A typical laboratory-scale synthesis involves the careful addition of a chilled solution of sodium hypochlorite and sodium hydroxide to a solution of urea. jrespharm.com The reaction is exothermic, and temperature control is crucial to prevent the degradation of both the reactant and the product. jrespharm.com The use of gelatin is sometimes employed to chelate metal ions that can catalyze the decomposition of hydrazine. google.com Following the rearrangement, the resulting hydrazine is typically not isolated in its volatile and unstable free base form but is directly precipitated as the sulfate salt by the addition of sulfuric acid. google.com
Mechanistic Insights into the Hoffmann Degradation Pathway
The mechanism of the Hoffmann rearrangement, when applied to urea, proceeds through several key steps. wikipedia.orggoogle.com Isotopic labeling studies have been instrumental in confirming the intramolecular nature of this rearrangement. deakin.edu.auresearchgate.net
The proposed mechanism is as follows:
N-Halogenation: In the presence of a base (hydroxide), urea is deprotonated, and the resulting anion attacks the hypochlorite to form an N-chlorourea intermediate. google.com
Second Deprotonation: The base abstracts a second proton from the nitrogen of the N-chlorourea, yielding an N-chloroamide anion. wikipedia.org
Rearrangement: The crucial step involves the rearrangement of the N-chloroamide anion. The group attached to the carbonyl carbon (in this case, the amino group, -NH₂) migrates to the nitrogen atom as the chloride ion departs. This concerted step results in the formation of an isocyanate intermediate. wikipedia.orggoogle.com The formation of a nitrene intermediate is generally not considered plausible as it would likely lead to byproducts that are not observed. wikipedia.org
Hydrolysis: The isocyanate intermediate is then hydrolyzed by water in the basic solution. This hydrolysis leads to the formation of a carbamic acid derivative. google.com
Decarboxylation: The carbamic acid derivative is unstable and spontaneously decomposes, releasing carbon dioxide gas and forming hydrazine. google.com The evolution of CO₂ helps to drive the reaction to completion. google.com
This entire process is a carefully orchestrated sequence of reactions that transforms the simple starting material, urea, into the target hydrazine molecule.
Factors Influencing Reaction Kinetics and Selectivity in Urea-Based Synthesis
The successful synthesis of hydrazinium hydrogen sulfate via the Hoffmann rearrangement of urea is highly dependent on the careful control of several reaction parameters. These factors significantly impact the reaction's speed (kinetics) and the purity of the final product (selectivity).
Reactant Stoichiometry: The molar ratio of the reactants—urea, sodium hypochlorite, and sodium hydroxide—is a critical factor. Research has shown that specific ratios can optimize the yield. For instance, studies have aimed for precise molar ratios, such as urea:NaOCl:NaOH of approximately 1.10–1.12 : 1 : 2.30–2.42, to achieve higher yields. mdpi.com An excess of urea is sometimes used to push the reaction forward. jrespharm.com
Temperature: Temperature control is paramount throughout the synthesis. The initial reaction between urea and sodium hypochlorite is typically conducted at low temperatures, often below 10°C, to minimize the degradation of sodium hypochlorite and prevent unwanted side reactions. jrespharm.com Subsequently, the reaction mixture is heated, for example to around 85-90°C, to facilitate the rearrangement and decomposition of the intermediate to form hydrazine. jrespharm.comgoogle.com
pH and Basicity: The reaction is carried out in a strongly basic medium, which is essential for the deprotonation steps in the Hoffmann rearrangement mechanism. wikipedia.org The concentration of sodium hydroxide must be sufficient to drive the reaction towards the desired product. However, excessively alkaline conditions can promote side reactions. orgsyn.org
Below is a table summarizing the key factors and their influence on the reaction:
| Factor | Influence on Kinetics | Influence on Selectivity |
|---|---|---|
| Reactant Stoichiometry | Affects reaction rate by influencing reactant concentrations. | Optimal ratios are crucial for maximizing the yield of hydrazine and minimizing byproducts. mdpi.com |
| Temperature | Reaction rate increases with temperature, but so do degradation rates. | Low initial temperatures prevent hypochlorite degradation; subsequent heating drives the desired rearrangement. jrespharm.com |
| pH/Basicity | Essential for the deprotonation steps of the mechanism. | A highly basic environment is required, but improper pH can lead to side reactions. wikipedia.orgorgsyn.org |
| Catalyst Inhibitors (e.g., Gelatin) | No direct impact on the primary reaction rate. | Prevents the decomposition of hydrazine by chelating catalytic metal ions, thus increasing the final yield. google.com |
Alternative Reduction-Based Preparations of Hydrazine Salts
Besides the Hoffmann rearrangement, hydrazine salts can be prepared through various reduction methodologies. These methods typically involve the reduction of nitrogen-containing functional groups.
One significant alternative is the reduction of diazonium salts . omanchem.com Aryl diazonium salts, which are readily prepared from the diazotization of primary aromatic amines, can be reduced to the corresponding arylhydrazines using mild reducing agents like sodium sulfite (B76179) or stannous chloride. orgsyn.orgomanchem.com The reduction with sodium sulfite is a well-established method, though it requires careful control of reaction conditions, including temperature and pH, to achieve good yields. orgsyn.org The process generally involves the addition of the diazonium salt solution to a cooled sodium sulfite solution, followed by heating to complete the reduction. orgsyn.org The resulting hydrazine derivative can then be isolated as its salt.
Another prominent reduction-based approach is the reduction of nitro compounds . wikipedia.org Both aliphatic and aromatic nitro compounds can be reduced to their corresponding amines, and under specific conditions, to hydrazine derivatives. For instance, the treatment of nitroarenes with an excess of zinc metal can lead to the formation of N,N'-diarylhydrazines. wikipedia.org A more direct route to hydrazines involves the use of hydrazine hydrate itself as a reducing agent in the presence of a catalyst, such as iron oxide or palladium on carbon, for the reduction of nitroarenes. jrespharm.com The specific reaction conditions and the choice of reducing agent and catalyst are crucial for achieving the desired hydrazine product selectively. For example, a system of zinc dust and hydrazine hydrate in methanol (B129727) has been reported for the rapid and selective reduction of various nitro compounds to their corresponding amines at room temperature.
Advanced Purification and Crystallization Techniques for Hydrazinium Hydrogen Sulfate
The purification of hydrazinium hydrogen sulfate is a critical step to obtain a product of high purity, suitable for laboratory and industrial applications. Advanced purification and crystallization techniques are employed to remove impurities, which may include unreacted starting materials, byproducts, and other inorganic salts like sodium sulfate. orgsyn.orgsciencemadness.org
Recrystallization is a fundamental and highly effective method for purifying solid compounds. For hydrazinium hydrogen sulfate, water is a common solvent for recrystallization. orgsyn.org The crude product is dissolved in hot water, and upon slow cooling, the purified hydrazinium hydrogen sulfate crystallizes out, leaving more soluble impurities in the mother liquor. orgsyn.org The efficiency of this process relies on the difference in solubility of the desired compound and the impurities at different temperatures. lookchem.com The choice of solvent is critical; besides water, solvent systems such as ethanol-water mixtures have been used for the recrystallization of hydrazine salts. lookchem.com
Fractional crystallization can be employed when there are multiple components with similar solubilities. sciencemadness.org This technique involves a series of crystallization steps to separate the components based on slight differences in their solubility. By carefully controlling the temperature and solvent composition, it is possible to selectively crystallize one component while leaving others in the solution. sciencemadness.org The process can be enhanced by taking advantage of the common ion effect, where the solubility of hydrazinium hydrogen sulfate is reduced in the presence of other sulfate salts. sciencemadness.org
Control of Crystal Growth: The physical characteristics of the crystalline product, such as crystal size and morphology, are important for handling, storage, and downstream applications. Several factors influence the crystal growth process:
Supersaturation: The level of supersaturation is a primary driving force for both nucleation and crystal growth. Controlling the rate of cooling or solvent evaporation allows for the manipulation of supersaturation, which in turn affects the final crystal size distribution. scribd.com
Temperature and pH: The temperature profile during crystallization and the pH of the solution can impact both the solubility and the crystal habit. scribd.comiucr.org
Agitation: The degree of mixing or agitation influences mass transfer and can affect the nucleation rate and crystal growth. scribd.com
Impurities: The presence of impurities can either inhibit or promote crystal growth and can also alter the crystal shape. scribd.com
Advanced crystallization techniques, such as seeded crystallization, can be used to achieve a more uniform crystal size distribution. scribd.com By introducing seed crystals of the desired size and morphology into a supersaturated solution, crystal growth can be controlled more effectively.
Below is an interactive data table summarizing various purification techniques and the factors influencing them.
| Technique | Key Principle | Influencing Factors | Typical Solvents |
|---|---|---|---|
| Recrystallization | Differential solubility of the compound and impurities at varying temperatures. orgsyn.org | Cooling rate, solvent choice, initial purity. scribd.comscribd.com | Water, Ethanol-water mixtures. orgsyn.orglookchem.com |
| Fractional Crystallization | Separation based on slight differences in solubility through repeated crystallization steps. sciencemadness.org | Temperature gradients, solvent composition, common ion effect. sciencemadness.org | Water. sciencemadness.org |
| Control of Crystal Growth | Manipulation of crystallization conditions to achieve desired crystal size and morphology. scribd.com | Supersaturation, temperature, pH, agitation, presence of impurities and seeds. scribd.comiucr.org | Aqueous solutions. iucr.org |
Iii. Spectroscopic and Structural Elucidation of Hydrazinium Hydrogen Sulfate and Its Complexes
Advanced Spectroscopic Characterization Methodologies
Spectroscopy provides a window into the molecular world, allowing for detailed analysis of structure and properties without sample destruction. Different regions of the electromagnetic spectrum are utilized to probe specific molecular features, from bond vibrations to electronic transitions and nuclear spin states.
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and obtaining a unique "molecular fingerprint." Studies on hydrazinium (B103819) sulfate (B86663) and its derivatives, such as lithium hydrazinium sulfate, have provided detailed insights into their molecular structure. ias.ac.in
In the IR spectrum of hydrazinium sulfate, absorption bands confirm the presence of the hydrazinium ion (N₂H₅⁺). ias.ac.in For instance, a comparative study of the infrared spectra of hydrazinium sulfate and lithium ammonium (B1175870) sulfate identified the absorption band at 969 cm⁻¹ as being due to the N-N stretching vibration. ias.ac.in The N-N stretching frequency is a key diagnostic peak, with values reported around 1034 cm⁻¹ in the infrared spectrum of hydrazonium sulfate (N₂H₆SO₄) and 1050 cm⁻¹ in crystalline N₂H₆SO₄ from Raman data. ias.ac.in The presence of distinct bands for NH₃⁺ and NH₂ deformation vibrations further substantiates the existence of the hydrazinium ion as NH₂-NH₃⁺. ias.ac.in
The table below summarizes key vibrational frequencies observed for hydrazinium sulfate and related compounds, aiding in their structural analysis.
| Compound | Vibrational Mode | Frequency (cm⁻¹) (Technique) | Reference |
| Hydrazinium Sulfate | N-N Stretch | 969 (IR) | ias.ac.in |
| Hydrazonium Sulfate (N₂H₆SO₄) | N-N Stretch | 1034 (IR) | ias.ac.in |
| Crystalline N₂H₆SO₄ | N-N Stretch | 1050 (Raman) | ias.ac.in |
| Hydrazinium Sulfate | NH₃⁺ and NH₂ Deformation | 1481 - 1621 (IR) | ias.ac.in |
These vibrational data are crucial for confirming the molecular structure and understanding the bonding within the hydrazinium sulfate salt. The NIST Chemistry WebBook also provides reference IR spectrum data for hydrazine (B178648) sulfate, measured in a mineral oil mull. nist.gov
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectrophotometry, is instrumental in studying reactions involving color change, such as complex formation and redox processes. For hydrazine sulfate, which is a potent reducing agent, UV-Vis spectroscopy is widely employed to monitor its reactions and determine its concentration. epstem.netwikipedia.org
A common analytical method involves the reduction of a metal ion by hydrazine sulfate, followed by the reaction of the reduced metal ion with a chromogenic reagent to form a colored complex. epstem.net For example, a sensitive spectrophotometric method for determining trace amounts of hydrazine is based on its reduction of ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). The resulting ferrous ions then react with 2,2'-bipyridyl to form a stable, water-soluble red-pink complex that exhibits maximum absorbance (λmax) at 523 nm. epstem.net Similarly, hydrazine sulfate reacts with ninhydrin (B49086) in a phosphate (B84403) buffer at 85°C to yield a red-brown complex with a λmax at 425 nm. analis.com.my
The redox reaction between tetrachloroaurate(III) ions ([AuCl₄]⁻) and hydrazine sulfate has also been studied using UV-Vis spectrophotometry to understand the kinetics of both the ion reduction and the subsequent formation of gold nanoparticles. researchgate.net In another application, the reaction of hydrazine sulfate in an acidic medium with p-nitrobenzaldehyde produces a yellow-colored quinoid compound, which can be measured at 458 nm to determine hydrazine concentration in wastewater. mt.com
Electron absorption spectroscopy has also been used to investigate the kinetics of the redox reaction between soft-oxometalates (ammonium heptamolybdate) and hydrazine sulfate, where Mo(VI) is reduced to Mo(V). nih.gov This reaction is a key process in fueling the motility of nanomotors based on these materials. nih.gov
The following table summarizes various systems where UV-Vis spectroscopy is used to study hydrazine sulfate.
| Reactant System | Product/Complex | λmax (nm) | Application | Reference |
| Hydrazine Sulfate + Fe³⁺ / 2,2'-bipyridyl | Red-pink Fe(II)-bipyridyl complex | 523 | Quantification of hydrazine | epstem.net |
| Hydrazine Sulfate + Ninhydrin | Red-brown complex | 425 | Quantification of hydrazine | analis.com.my |
| Hydrazine Sulfate + p-Nitrobenzaldehyde | Yellow quinoid compound | 458 | Determination of hydrazine in wastewater | mt.com |
| Hydrazine Sulfate + [AuCl₄]⁻ | Gold Nanoparticles | - | Kinetic study of redox reaction | researchgate.net |
| Hydrazine Sulfate + Ammonium Heptamolybdate | Reduced Mo(V) species | - | Study of surface reaction kinetics | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the structure of molecules in solution. For hydrazinium sulfate and its derivatives, NMR studies have been pivotal in confirming the structure of the hydrazinium ion and investigating its dynamic behavior in the solid state.
Proton and ⁷Li NMR studies on single crystals and powdered samples of lithium hydrazinium sulfate, Li(N₂H₅)SO₄, have provided definitive evidence for the existence of the hydrazinium ion (NH₂-NH₃⁺). cdnsciencepub.commcmaster.ca At low temperatures (–183°C), the second moment of the proton resonance was found to be 39 ± 2 gauss², which is consistent with an effectively rigid NH₂-NH₃⁺ ion. cdnsciencepub.com As the temperature increases, changes in the NMR signal indicate the onset of molecular motion. A decrease in the second moment above –183°C is attributed to the hindered rotation of the –NH₃⁺ group about the N-N axis. cdnsciencepub.com A further narrowing of the resonance line between 50°C and 150°C is interpreted as being caused by the onset of rotation of the –NH₂ group. cdnsciencepub.com
From fine structure analysis of the proton resonance in a single crystal at room temperature, H-H distances were inferred to be 1.67 ± 0.01 Å in the –NH₂ group and 1.64 ± 0.02 Å in the –NH₃⁺ group. cdnsciencepub.com Assuming tetrahedral bond angles, these distances imply N-H bond lengths of 1.03 ± 0.01 Å and 1.01 ± 0.01 Å in the –NH₂ and –NH₃⁺ groups, respectively. cdnsciencepub.com
Deuteron NMR studies on deuterated lithium hydrazinium sulfate (LiN₂D₅SO₄) have further refined the understanding of molecular dynamics. aip.orgmontana.edu At 78 K, the spectrum shows distinct lines for all five deuterons of the N₂D₅⁺ ion. aip.orgmontana.edu As the temperature is raised, the lines corresponding to the deuterons of the ND₃ and ND₂ groups broaden and merge, which is a direct result of the hindered rotation of these groups. aip.orgmontana.edu
Proton rotating frame relaxation time measurements on hydrazine sulfate have also been analyzed in terms of NH₃ reorientation and 180° flips of the N₂H₆²⁺ ions below the phase transition temperature of 481 K. scispace.com
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation patterns. The analysis of hydrazine, a small and volatile compound, often requires derivatization to improve its detection by techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.gov
For the quantification of hydrazine in biological samples, isotope dilution MS is a highly selective and sensitive method. nih.gov In this approach, an isotopically-labeled internal standard, such as ¹⁵N₂-labeled hydrazine, is used. researchgate.netnih.gov Derivatization is carried out with reagents like p-anisaldehyde, which reacts with hydrazine to form a larger, more readily analyzable molecule. nih.gov The derivatized hydrazine (m/z 269.1) fragments in a predictable way under tandem mass spectrometry (MS/MS) conditions, producing product ions at m/z 134.1 and 136.1, which are used for quantification and confirmation, respectively. nih.gov
GC-MS analysis of hydrazine has been performed by forming an adduct with pentafluorobenzaldehyde (B1199891) (PFB), with the resulting derivative having a mass-to-charge ratio (m/z) of 388. researchgate.net The use of hydrazine derivatives is also a well-established strategy in the mass spectrometric analysis of other molecules, such as carbohydrates, where labeling the reducing end with a hydrazine-containing tag enhances detection and provides useful structural data from fragmentation patterns. nih.govresearchgate.net The fragmentation of molecules generally occurs at the weakest bonds or results in the formation of stable ions or neutral species. libretexts.org For hydrazine derivatives, cleavage often occurs at or near the N-N bond, though the exact pattern depends on the derivatizing agent and the ionization method used. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights
Crystallographic Analysis of Hydrazinium Hydrogen Sulfate and Related Compounds
Crystallography, particularly X-ray diffraction, provides the most definitive information about the three-dimensional arrangement of atoms within a crystalline solid. These studies have been fundamental in establishing the precise structure of hydrazinium hydrogen sulfate and its complexes.
Single-crystal X-ray and neutron diffraction studies have provided an unambiguous picture of the atomic arrangement in hydrazinium-containing sulfates. An investigation of lithium hydrazinium sulfate, Li(N₂H₅)SO₄, determined its crystal structure at room temperature to be orthorhombic, belonging to the space group Pbn2₁. iucr.org The structure consists of a three-dimensional framework built from corner-sharing LiO₄ and SO₄ tetrahedra. iucr.org This framework creates channels that run parallel to the c-axis, within which the hydrazinium (N₂H₅⁺) ions are located. iucr.org
A neutron diffraction study of Li(N₂H₅)SO₄ refined this structure, accurately locating the hydrogen atoms. iucr.org This work confirmed that the hydrogen atoms of the NH₂-NH₃⁺ ion are arranged tetrahedrally around the nitrogen atoms in a staggered configuration. iucr.org It also revealed that the NH₂ groups of adjacent hydrazinium ions are linked into infinite chains by hydrogen bonds. iucr.org
The crystal structure of hydrazinium zinc sulfate, [Zn(N₂H₅)₂(SO₄)₂], shows that the zinc ions are octahedrally coordinated by four oxygen atoms from bridging sulfate groups and two nitrogen atoms from hydrazinium ions. rsc.org This forms infinite one-dimensional chains. A similar chain structure was found for the iron(II) analogue, [Fe(N₂H₅)₂(SO₄)₂]ₙ. pku.edu.cn These structures are part of a series of isostructural divalent-metal hydrazinium sulfates. iucr.org
The table below presents crystallographic data for lithium hydrazinium sulfate.
| Parameter | Value | Reference |
| Compound | Lithium Hydrazinium Sulfate (Li(N₂H₅)SO₄) | iucr.orgiucr.org |
| Crystal System | Orthorhombic | iucr.org |
| Space Group | Pbn2₁ (Pna2₁) | iucr.orgiucr.org |
| a (Å) | 8.99 (X-ray), 9.913 (neutron) | iucr.orgiucr.org |
| b (Å) | 9.94 (X-ray), 8.969 (neutron) | iucr.orgiucr.org |
| c (Å) | 5.18 (X-ray), 5.178 (neutron) | iucr.orgiucr.org |
| Molecules per unit cell (Z) | 4 | iucr.org |
These crystallographic studies are essential, not only for confirming the fundamental structure but also for providing the basis to understand the physical properties of these materials, such as the ferroelectric behavior observed in lithium hydrazinium sulfate. iucr.orgiucr.org
Iv. Chemical Reactivity and Mechanistic Investigations of Hydrazinium Hydrogen Sulfate
Fundamental Role as a Reducing Agent in Diverse Chemical Systems
Hydrazinium (B103819) hydrogen sulfate (B86663) is a well-established reducing agent in numerous chemical systems. researchgate.net Its efficacy stems from the ability of the hydrazine (B178648) component to be oxidized, typically to nitrogen gas, a thermodynamically stable product.
Hydrazinium hydrogen sulfate is effective in reducing a variety of metal cations to their lower oxidation states or to the metallic state. This property is particularly useful in hydrometallurgical processes for the recovery of metals from leaching solutions. journalssystem.com
Fe(III): In acidic solutions, hydrazine can reduce iron(III) ions to iron(II) ions. researchgate.net
Cu(II): The reduction of copper(II) to copper metal by hydrazine is a well-documented process. journalssystem.com The reaction is influenced by factors such as pH, temperature, and the molar ratio of hydrazine to Cu(II). journalssystem.comresearchgate.net Optimal conditions for the selective recovery of copper from solutions containing other metal ions have been extensively studied. journalssystem.com For instance, at a molar ratio of 8 for hydrazine to Cu(II) at 20°C, a reduction percentage of over 99% can be achieved. journalssystem.com
Ag(I): Silver(I) ions are readily reduced by hydrazine to form metallic silver.
The reduction potential of hydrazine determines which metal ions it can reduce under standard conditions. vaia.com The standard reduction potential for the half-reaction of hydrazine in acidic solution is relatively negative, enabling it to reduce metal ions with more positive reduction potentials. vaia.com
Table 1: Reduction of Various Metal Cations by Hydrazine
| Metal Ion | Initial Oxidation State | Final Oxidation State/Product | Notes |
|---|---|---|---|
| Iron | +3 | +2 | Commonly observed in acidic media. researchgate.net |
| Copper | +2 | 0 (metallic copper) | Highly efficient under optimized pH and temperature. journalssystem.comresearchgate.net |
This table is interactive. You can sort and filter the data by clicking on the column headers.
The oxidation of hydrazine by metal complexes has been a subject of kinetic studies to understand the underlying electron transfer mechanisms. These reactions can proceed through either outer-sphere or inner-sphere pathways. In an outer-sphere mechanism, the electron is transferred without a direct bond between the oxidant and hydrazine. In an inner-sphere mechanism, a ligand bridges the metal center and the hydrazine molecule, facilitating electron transfer.
The oxidation of hydrazine by cyano complexes of iron(III), molybdenum(V), and tungsten(V) has been investigated to shed light on these mechanisms. acs.org The rate of these reactions is influenced by factors such as the nature of the metal ion and the surrounding ligands. The first intermediate in the oxidation of hydrazine is often a radical cation, such as N₂H₄⁺• or N₂H₅²⁺•. researchgate.net
The reducing properties of hydrazinium hydrogen sulfate make it a useful reagent in analytical chemistry for redox titrations. thermofisher.com It can be used as a primary standard or as a titrant for the determination of various oxidizing agents.
Potentiometric titrations using hydrazinium hydrogen sulfate have been developed for the assay of various substances. aip.org For instance, hydrazine sulfate can be accurately titrated with chloramine-B in a neutral medium containing potassium bromide, with a significant potential jump at the equivalence point. It is also employed in the quantitative determination of hydrazine itself through redox reactions with titrants like potassium iodate. acs.orgmt.com These methods are valuable for quality control in industrial processes where hydrazine is used, such as in nuclear fuel reprocessing plants. aip.org
Elucidation of Electron Transfer Mechanisms
Participation in Organic Reactions and Derivatization Chemistry
Hydrazinium hydrogen sulfate serves as a precursor to hydrazine, which is a key nucleophile in a wide array of organic transformations. chemiis.com It is particularly important in the synthesis of nitrogen-containing heterocyclic compounds and other functional groups.
Hydrazine, generated from its salt, readily reacts with carbonyl compounds.
Hydrazides: Carboxylic acids and their derivatives, such as esters and acid chlorides, react with hydrazine to form acyl hydrazides. organic-chemistry.org These hydrazides are stable, crystalline compounds and are important intermediates in the synthesis of pharmaceuticals and other biologically active molecules. Activated amides can also react with hydrazine under mild, catalyst-free conditions to yield acyl hydrazides. organic-chemistry.org
Hydrazones: Aldehydes and ketones condense with hydrazine to form hydrazones. wikipedia.org This reaction is a classic method for the characterization and purification of carbonyl compounds. The resulting hydrazones can be further functionalized or used in subsequent synthetic steps. wikipedia.org For example, the reaction of heptane-2,6-dione with hydrazine sulfate in the presence of sodium cyanide has been a subject of structural re-examination. acs.org
Table 2: Reactions of Hydrazine with Carbonyl Compounds
| Carbonyl Compound Type | Reactant | Product |
|---|---|---|
| Carboxylic Acid/Derivative | R-COOH | R-CONHNH₂ (Acyl Hydrazide) |
| Aldehyde | R-CHO | R-CH=NNH₂ (Hydrazone) |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Hydrazine and its derivatives are fundamental building blocks for the synthesis of compounds containing nitrogen-nitrogen double bonds (azo compounds). Azo compounds are widely used as dyes, pigments, and initiators for radical reactions. google.com
The oxidation of hydrazine derivatives is a common method for preparing azo compounds. google.comgoogle.com Various oxidizing agents can be employed for this transformation. Additionally, the reduction of azo compounds can lead to the formation of hydrazo compounds, which are precursors for hydrazine synthesis. organic-chemistry.org The reaction of 2-(3,4-dimethoxybenzylidene)hydrazine-1-carbothioamide with hydrazonoyl halides, for instance, leads to the formation of azothiazole derivatives. nih.gov
Condensation Reactions with Carbonyl Compounds for Novel Derivative Synthesis
Hydrazinium hydrogen sulfate is a key reagent in condensation reactions with carbonyl compounds (aldehydes and ketones) to produce a variety of derivatives, most notably hydrazones and azines. These reactions are fundamental in organic synthesis for creating compounds with diverse applications.
The reaction of hydrazinium hydrogen sulfate with carbonyl compounds typically proceeds under acidic conditions. The acidic nature of the salt itself can catalyze the reaction, though additional acids like glacial acetic acid are often used to accelerate the formation of hydrazones and improve yields. researchgate.net The general mechanism involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by dehydration to form the C=N double bond characteristic of hydrazones.
Detailed Research Findings:
Hydrazone and Azine Synthesis: Research has demonstrated that the condensation of hydrazine hydrate (B1144303) (often generated in situ or used in conjunction with the sulfate salt) with aromatic or heterocyclic aldehydes and ketones readily forms azines. researchgate.net The reaction rate is notably influenced by the acidity of the medium, with increased acidity leading to faster formation of ald(ket)azines. researchgate.net For instance, grinding a mixture of carbonyl compounds, hydrazine sulfate, and trimethylamine (B31210) can produce azines in as little as 3-5 minutes. researchgate.net
Synthesis of Biologically Active Compounds: Many hydrazone derivatives synthesized from these condensation reactions exhibit significant biological activities. For example, novel ureido and thioureido conjugated hydrazone derivatives have shown potent anticancer activity against human colorectal adenocarcinoma (HT-29) and human hepatocellular carcinoma (HepG2) cell lines. nih.gov Specifically, compounds featuring a chloro phenylurea group hybridized with a phenyl hydrazone bearing nitro or chloro moieties demonstrated IC₅₀ values between 2.2 and 4.8 µM. nih.gov
Catalytic Approaches: Various catalysts can be employed to enhance the efficiency of these condensation reactions. While acidic conditions are common, other catalysts like meglumine (B1676163) have been used for the synthesis of hydrazones from carbonyl compounds and hydrazides, yielding good to excellent results. researchgate.net
Interactive Table: Examples of Derivatives from Condensation Reactions
| Carbonyl Compound | Hydrazine Source | Product Type | Catalyst/Conditions | Application/Significance | Reference |
| Benzaldehydes | Phenylhydrazine | Hydrazones | Acid-catalyzed | General synthesis | researchgate.net |
| Aromatic Aldehydes/Ketones | Hydrazine Hydrate | Azines | Acetic Acid | Rapid synthesis, potential biological activity | researchgate.net |
| Dichlorobenzaldehydes | 4-Nitrophenyl hydrazine | Hydrazones | Acid-catalyzed/Solvent-free | Comparative synthesis study | researchgate.net |
| Aldehydes/Ketones | Hydrazine Hydrate | Indazole Derivatives | DMF | Synthesis of antibacterial compounds | researchgate.net |
Use as a Precursor for the Generation of Anhydrous Hydrazine and Hydrazine Hydrate
Hydrazinium hydrogen sulfate is a crucial and safer precursor for the generation of both anhydrous hydrazine and hydrazine hydrate. ottokemi.comchemicalbook.com Its solid, stable nature makes it easier and less hazardous to handle and store compared to the volatile and highly reactive pure forms of hydrazine. wikipedia.orgsciencemadness.org
The liberation of hydrazine from its sulfate salt is typically achieved through reaction with a strong base. Sodium hydroxide (B78521) is commonly used for this purpose. The reaction involves the neutralization of the hydrazinium and hydrogen sulfate ions, leading to the formation of free hydrazine, which can then be isolated.
Methods of Generation:
Generation of Hydrazine Hydrate: Hydrazine hydrate can be produced by reacting hydrazinium hydrogen sulfate with a strong base like sodium hydroxide. sciencemadness.org The resulting hydrazine can be distilled to obtain the hydrate.
Generation of Anhydrous Hydrazine: To obtain anhydrous hydrazine, a further dehydration step is necessary after the initial liberation from the sulfate salt. One method involves the preparation of hydrazine hydrate, which is then distilled under a nitrogen atmosphere to remove water. atamankimya.com The Bayer Ketazine process is an industrial method where a ketazine is hydrolyzed under pressure, and the resulting hydrazine solution can be processed to yield anhydrous hydrazine. atamankimya.com Another approach involves reacting hydrazinium hydrogen sulfate with anhydrous ammonia (B1221849).
Detailed Research Findings:
The preparation of hydrazine hydrate from hydrazine sulfate and sodium hydroxide is a well-established laboratory method. atamankimya.com
Industrial processes, such as the Atofina-PCUK cycle (or ketazine process), utilize intermediates like propanone azine, which upon hydrolysis, yield hydrazine and regenerate the starting ketone. wikipedia.org This cyclical process is an efficient route to hydrazine production.
The use of hydrazinium hydrogen sulfate as a starting material provides a more controlled and safer entry point into these synthetic routes compared to handling large quantities of liquid hydrazine. wikipedia.org
Interactive Table: Generation of Hydrazine Forms from Hydrazinium Hydrogen Sulfate
| Target Product | Reagent | General Process | Key Considerations | Reference |
| Hydrazine Hydrate | Sodium Hydroxide | Reaction in aqueous solution followed by distillation. | A strong base is required to deprotonate the hydrazinium ion. | sciencemadness.orgatamankimya.com |
| Anhydrous Hydrazine | Sodium Hydroxide, followed by dehydration | Initial generation of hydrazine hydrate, then distillation, often under an inert atmosphere. | The removal of water is critical to obtain the anhydrous form. | atamankimya.com |
| Anhydrous Hydrazine | Ketazine Process Intermediate | Hydrolysis of an azine intermediate under pressure. | An efficient, though more complex, industrial process. | atamankimya.comwikipedia.org |
Catalytic Activity and Kinetic Studies
Hydrazinium hydrogen sulfate exhibits catalytic activity in various chemical transformations and has been the subject of kinetic investigations to understand its reaction mechanisms and the influence of environmental factors.
Catalytic Roles in Polymerization Processes and Materials Synthesis
Hydrazinium hydrogen sulfate, or the hydrazine it generates, can act as a catalyst or a precursor to catalysts in polymerization reactions and the synthesis of various materials.
Detailed Research Findings:
Polymerization: Hydrazine can be used as a precursor to polymerization catalysts. Its decomposition, particularly when catalyzed by metals like palladium, can induce polymerization. acs.org
Hydrogenation of Polymers: Diimide, generated from the oxidation of hydrazine (often from a source like hydrazine hydrate in the presence of an oxidizing agent and a catalyst), is used for the hydrogenation of unsaturated polymers in latex form. This method is considered an economical and environmentally friendlier alternative to traditional hydrogenation processes that use hydrogen gas and transition metal catalysts. collectionscanada.gc.ca Systems using hydrazine hydrate, hydrogen peroxide, and a zinc sulfate catalyst have been developed to selectively hydrogenate the carbon-carbon double bonds in nitrile butadiene rubber (NBR) to produce hydrogenated NBR (HNBR). researchgate.net
Materials Synthesis: Hydrazinium sulfate is used in the synthesis of minerals and can act as a catalyst in the production of acetate (B1210297) fibers. wikipedia.org
Interactive Table: Catalytic Applications in Polymer and Materials Synthesis
| Process | Role of Hydrazine/Hydrazinium Sulfate | Catalyst System | Resulting Material/Product | Reference |
| Polymerization | Precursor to catalyst | Palladium | Various polymers | acs.org |
| Hydrogenation of Unsaturated Polymers | Source of diimide (reducing agent) | Hydrazine/Hydrogen Peroxide/Metal Ion (e.g., Cu²⁺, Zn²⁺) | Hydrogenated Nitrile Butadiene Rubber (HNBR) | collectionscanada.gc.caresearchgate.net |
| Fiber Production | Catalyst | Hydrazinium Sulfate | Acetate fibers | wikipedia.org |
Detailed Kinetic Investigations of Reactions Involving Hydrazinium Hydrogen Sulfate
The kinetics of reactions involving hydrazine and its salts have been studied to elucidate reaction mechanisms and optimize reaction conditions.
Detailed Research Findings:
Decomposition Kinetics: The thermal decomposition of hydrazine has been studied using thermogravimetric analysis. In an oxygen atmosphere, the activation energy for thermal decomposition was determined to be 64.9 ± 8.6 kJ mol⁻¹. researchgate.net In a nitrogen atmosphere, the activation energy was found to be 47.3 ± 3.1 kJ mol⁻¹. researchgate.net These studies are crucial for understanding the stability and safe handling of hydrazine-based materials.
Oxidation Kinetics: The kinetics of hydrazine oxidation by hydrogen peroxide in acidic solutions have been investigated. The reaction rate increases with increasing concentrations of a copper(II) catalyst, temperature, and pH. researchgate.net The formation of the N₂H₅⁺ ion at lower pH is thought to retard the reaction rate. researchgate.net
Simultaneous Determination: A kinetic-spectrophotometric method has been developed for the simultaneous determination of hydrazine and acetylhydrazine. This method is based on the difference in their reaction rates with N,N-dimethylaminobenzaldehyde in an acidic micellar medium. nih.gov
Influence of Environmental Factors (e.g., pH, Temperature) on Reaction Rates and Pathways
Environmental factors such as pH and temperature have a significant impact on the rates and pathways of reactions involving hydrazinium hydrogen sulfate and its parent compound, hydrazine.
Detailed Research Findings:
Influence of pH: The degradation rate of hydrazine is highly dependent on pH. In aqueous solutions, the oxidation of hydrazine is significantly influenced by pH, with the rate increasing as the solution becomes more alkaline. dtic.mil Studies on the sonochemical degradation of hydrazine showed that degradation was highly dependent on pH, which is attributed to the different dissociating forms of hydrazine (N₂H₄, N₂H₅⁺, N₂H₆²⁺) present at various pH levels. researchgate.net In the catalytic oxidation of hydrazine with hydrogen peroxide, an increase in pH leads to an increased reaction rate, as the formation of the less reactive N₂H₅⁺ ion is favored at lower pH. researchgate.net
Influence of Temperature: Temperature generally has a positive effect on the reaction kinetics of hydrazine degradation. Higher temperatures lead to faster degradation rates. For instance, the decomposition rate of hydrazine in an acidic solution using hydrogen peroxide increases with temperature in the range of 50 to 80 °C. researchgate.net The thermal decomposition of hydrazine also shows a clear dependence on temperature, as demonstrated by thermogravimetric studies. researchgate.net
Interactive Table: Effect of Environmental Factors on Hydrazine Reactions
| Factor | Effect on Reaction Rate | Reaction Type | Explanation | Reference |
| pH | Rate increases with increasing pH (more alkaline) | Oxidation/Degradation | The reactivity of different protonated forms of hydrazine varies. The N₂H₅⁺ ion, prevalent at low pH, is less reactive. | researchgate.netdtic.milresearchgate.net |
| Temperature | Rate increases with increasing temperature | Oxidation/Degradation/Decomposition | Provides the necessary activation energy for the reactions to proceed faster. | researchgate.netresearchgate.net |
V. Advanced Applications and Research Frontiers of Hydrazinium Hydrogen Sulfate in Chemical Science
Methodological Advancements in Analytical Chemistry
Hydrazinium (B103819) hydrogen sulfate (B86663) is a key reagent in numerous analytical techniques, facilitating the precise measurement and separation of various chemical species. Its utility spans gravimetric, spectrophotometric, chromatographic, and potentiometric methods, as well as specialized biochemical assays.
Gravimetric and Spectrophotometric Techniques for Trace Metal Estimation (e.g., Ni, Co, Cd)
Hydrazinium hydrogen sulfate is utilized in the gravimetric analysis of several divalent metals. It serves as a precipitating agent for the quantitative estimation of nickel, cobalt, and cadmium. ottokemi.comchemicalbook.comchemdad.comguidechem.comchemicalbook.comchemotechnique.sehaz-map.comechemi.comnih.gov The process typically involves the formation of insoluble metal complexes that can be separated, dried, and weighed to determine the initial concentration of the metal ions in a sample. The American Chemical Society (ACS) recognizes its application in the gravimetric determination of these metals. acs.orgacs.org
In spectrophotometry, while not always a direct chromogenic reagent for metals, its role as a reducing agent can be crucial in sample preparation to eliminate interfering species or to adjust the oxidation state of the metal of interest before the addition of a color-forming agent.
Table 1: Metals Estimated Using Hydrazinium Hydrogen Sulfate
| Metal | Analytical Technique | Role of Hydrazinium Hydrogen Sulfate |
| Nickel (Ni) | Gravimetric Estimation | Precipitating Agent |
| Cobalt (Co) | Gravimetric Estimation | Precipitating Agent |
| Cadmium (Cd) | Gravimetric Estimation | Precipitating Agent |
Spectrophotometric Determination of Hydrazine (B178648) Content in Complex Sample Matrices
A prevalent application of hydrazinium hydrogen sulfate is in the preparation of standard solutions for the spectrophotometric determination of hydrazine itself. tandfonline.com A widely used method involves the reaction of hydrazine with p-dimethylaminobenzaldehyde (p-DAB) in an acidic medium to produce a distinctly colored yellow azine compound, which can be quantified by measuring its absorbance. tandfonline.commt.comscirp.org
Another spectrophotometric method for determining trace amounts of hydrazine is based on its ability to reduce ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions. The resulting ferrous ions then react with a reagent like 2,2'-bipyridyl to form a stable, colored complex. This red-pink complex's absorbance is measured, typically around 523 nm, and is directly proportional to the initial hydrazine concentration. epstem.netepstem.net This method has been successfully applied to determine hydrazine levels in various water samples, including tap, river, and sea water. epstem.net
A different approach involves the reduction of hydrazine to ammonium (B1175870) sulfate using a Zn/H₂SO₄ reductor column. The ammonium sulfate is then determined via the Berthelot reaction, forming an indophenol (B113434) dye that can be measured spectrophotometrically. tandfonline.comasianpubs.org
Table 2: Spectrophotometric Methods for Hydrazine Determination
| Method | Principle | Reagents | Wavelength (λmax) |
| p-DAB Method | Formation of a yellow azine | p-dimethylaminobenzaldehyde | ~458 nm mt.com |
| Ferric Reduction | Reduction of Fe³⁺ to Fe²⁺, followed by complexation | Ferric ions, 2,2'-bipyridyl | 523 nm epstem.net |
| Berthelot Reaction | Conversion to ammonium sulfate, then dye formation | Salicylic acid, sodium hypochlorite (B82951), sodium nitroprusside | 648 nm asianpubs.org |
Chromatographic and Potentiometric Methods for Hydrazine Analysis
Ion chromatography (IC) has emerged as a powerful technique for hydrazine analysis, offering advantages such as a wide linear range and low detection limits (around 1 ppb). dtic.mil It often employs an electrochemical detector and does not require the derivatization steps common in other methods. dtic.mil Various chromatographic methods, including high-performance liquid chromatography (HPLC), are used for determining hydrazine in diverse samples. cdc.gov Direct chromatographic methods like ion-exclusion, ion-pair, and hydrophilic interaction chromatography are also utilized for hydrazine determination. researchgate.net
Potentiometric methods also provide a means for hydrazine analysis. nih.gov These techniques measure the potential difference between two electrodes to determine the concentration of hydrazine in a solution and can be effective for quantifying hydrazine in the milligram range. dtic.milacs.orgacs.org
Selective Separation and Purification Methodologies for Rare Earth Elements (e.g., Po from Te)
Hydrazinium hydrogen sulfate plays a critical role in the refining of rare metals. ottokemi.comchemicalbook.comchemdad.comguidechem.comchemicalbook.comechemi.comnih.govottokemi.comthermofisher.kr One of its specific applications is in the separation of polonium from tellurium. ottokemi.comchemicalbook.comchemdad.comguidechem.comchemicalbook.comechemi.comnih.govottokemi.com
Furthermore, it is employed in the separation and purification of rare earth elements (REEs). In processes involving the treatment of minerals like monazite, which contains both thorium and REEs, hydrazinium hydrogen sulfate is used as a reducing agent. scispace.comgoogle.comchesci.com Specifically, it reduces cerium(IV) ions to the more easily separable cerium(III) state. scispace.comgoogle.comchesci.com This reduction is crucial for subsequent separation steps, such as ion exchange, allowing for the effective purification of other REEs and thorium. google.comchesci.com
Reagent Applications in Specific Biochemical and Chemical Assays (e.g., C-terminal amino acid determination)
In the field of biochemistry, hydrazinium hydrogen sulfate serves as a catalyst in the hydrazinolysis method for determining the C-terminal amino acid of proteins and peptides. chemdad.comguidechem.comchemicalbook.comoup.comeagri.org This chemical degradation process involves treating a peptide with anhydrous hydrazine, which cleaves all peptide bonds. eagri.org The C-terminal amino acid, having a free carboxyl group, does not form a hydrazide and can be isolated and identified. The addition of hydrazinium hydrogen sulfate as a catalyst allows the reaction to proceed under milder conditions, which helps to minimize the degradation of certain amino acids and improve the yield of the C-terminal residue. oup.comresearchgate.net
Hydrazinium hydrogen sulfate is also used in other specific assays. For instance, in the assay for the enzyme aldolase, it is a component of the reaction buffer, where it reacts with the product 3-phosphoglyceraldehyde to form a hydrazone that can be measured spectrophotometrically at 240 nm. worthington-biochem.com It can also act as an antioxidant in certain biochemical assays, protecting cellular components from oxidative damage. zxchem.com
Contributions to Materials Science and Applied Chemical Technologies
The utility of hydrazinium hydrogen sulfate extends into materials science and various chemical technologies, primarily due to its reducing and stabilizing properties.
It is widely recognized as a powerful reducing agent in the analysis of minerals and slags and in various chemical syntheses. chemdad.comguidechem.comchemicalbook.comechemi.comzxchem.com In metallurgy, it functions as an antioxidant in soldering flux for light metals, preventing oxidation during the soldering process. ottokemi.comchemicalbook.comchemdad.comguidechem.comchemicalbook.comechemi.com
In industrial water systems, such as thermal and nuclear power plants, hydrazinium hydrogen sulfate is used as an oxygen scavenger and a corrosion inhibitor in boiler and cooling water. vishnupriya.inchemiis.com By removing dissolved oxygen, it prevents corrosion of metal components, thereby extending the operational life of the equipment. vishnupriya.inchemiis.com It is also used in the purification of sulfuric acid for the electronics market and in the recovery of metals from pickling solutions. vishnupriya.in Additionally, it serves as a precursor in the synthesis of other hydrazine compounds and as a catalyst in the production of acetate (B1210297) fibers. ottokemi.comchemicalbook.comwikipedia.org
Table 3: Industrial Applications of Hydrazinium Hydrogen Sulfate
| Application Area | Specific Use | Function |
| Metallurgy | Soldering Flux for Light Metals | Antioxidant ottokemi.comchemicalbook.comchemdad.com |
| Water Treatment | Boiler Water Treatment | Oxygen Scavenger, Corrosion Inhibitor vishnupriya.inchemiis.com |
| Chemical Manufacturing | Synthesis of Organic Compounds | Reducing Agent, Precursor ottokemi.comzxchem.com |
| Materials Science | Acetate Fiber Production | Catalyst wikipedia.org |
| Electronics | Sulfuric Acid Purification | Purification Agent vishnupriya.in |
| Mineral Analysis | Analysis of Minerals and Slags | Reducing Agent chemdad.comguidechem.comchemicalbook.com |
Role as a Precursor in the Synthesis of Specialty Polymers (e.g., Foamed Plastics, Polyurethanes)
Hydrazinium hydrogen sulfate plays a significant role as a precursor in the production of specialty polymers, including foamed plastics and polyurethanes. chemiis.comontosight.ai In the synthesis of foamed plastics, hydrazine and its derivatives are crucial as blowing agents. sci-hub.sewikipedia.org These compounds decompose to produce a large volume of gas, which creates the cellular structure of the foam. wikipedia.org Azodicarbonamide and azobisisobutyronitrile are specific examples of blowing agents derived from hydrazine, which can generate 100–200 mL of gas per gram of precursor. wikipedia.org
In the context of polyurethanes, hydrazine and its derivatives can act as chain extenders. nih.govnih.gov The reaction of isocyanates with polyamines, hydrazines, or hydrazine adducts in the presence of a high molecular weight compound containing at least one active hydrogen atom leads to the formation of polyurea and/or polyhydrazodicarbonamide dispersions. google.com These dispersions can then be reacted with a polyisocyanate in the presence of a blowing agent to produce flexible, semi-hard, or hard polyurethane foams. google.com The use of these hydrazine-based compounds allows for quantitative conversions and results in foams with desirable properties. google.com
Chemical Functionalization of Cellulosic Materials for Advanced Adsorbent Development
The chemical modification of cellulosic materials to enhance their properties for applications such as advanced adsorbents is a significant area of research. Hydrazinium hydrogen sulfate has been utilized in the functionalization of microcrystalline cellulose (B213188) to improve its adsorption capabilities for contaminants like anionic dyes. nih.gov
In a study investigating the functionalization of microcrystalline cellulose, treatment with a hydrazinium hydrogen sulfate salt solution (in a 1:1 ratio with cellulose) was shown to increase the material's capacity to adsorb calmagite, an anionic dye. nih.govresearchgate.net While untreated cellulose had a maximum adsorption capacity of 12.4 mg/g, the cellulose-hydrazine material reached a capacity of 45 mg/g. nih.govresearchgate.net This demonstrates the potential of using hydrazinium hydrogen sulfate to create more effective adsorbents for water treatment applications. The adsorption kinetics for the modified cellulose were found to follow a pseudo-second-order model, and the adsorption isotherm was well-described by the Langmuir model. nih.govresearchgate.net
The process of grafting polymers onto the cellulose backbone is another method of functionalization. rsc.org This can alter the physical and chemical properties of the cellulose and increase its functionality for various applications. rsc.orgresearchgate.net
Mechanistic Studies of Corrosion Inhibition in Industrial Systems
Hydrazinium hydrogen sulfate is recognized for its role as a corrosion inhibitor, particularly in industrial systems such as boilers and heating systems. nih.govnih.govnih.gov Its primary mechanism of action is as an oxygen scavenger, removing dissolved oxygen from water, which is a major contributor to corrosion. quora.comredawater.compower-eng.com
The reaction of hydrazine with oxygen produces nitrogen and water, which are harmless to the boiler system. quora.compower-eng.com This process helps to prevent pitting and other forms of oxygen-induced corrosion on metal surfaces. Furthermore, hydrazine can passivate oxidized steel and copper surfaces, forming a protective layer that further inhibits corrosion. power-eng.com In some instances, it is thought that the corrosive action of carbazic acid, which can be formed from hydrazine, may leach catalytically active trace metals like chromium from stainless steel surfaces, influencing the decomposition rate of hydrazine. dtic.mil
The effectiveness of hydrazinium hydrogen sulfate as a corrosion inhibitor has led to its widespread use in both nuclear and conventional power plant steam cycles to control dissolved oxygen concentrations. wikipedia.org
Chemical Processes in Water Treatment for Oxygen Scavenging and Contaminant Reduction
In addition to its role in corrosion inhibition, hydrazinium hydrogen sulfate is employed in broader water treatment processes for oxygen scavenging and the reduction of various contaminants. chemiis.comsynthetikaeu.com As an oxygen scavenger, it is added to boiler feedwater to chemically remove dissolved oxygen, thus protecting the system from corrosion. quora.comredawater.compower-eng.com This is a critical step in maintaining the integrity and longevity of industrial boilers. chemiis.com
Hydrazinium hydrogen sulfate also functions as a reducing agent for other contaminants in wastewater. chemiis.com For instance, it has been studied for the reduction of chromium (VI) to the less toxic chromium (III) in electroplating effluents. scientific.netresearchgate.net Research has shown that hydrazinium hydrogen sulfate can effectively reduce over 99% of chromium (VI) in rinsing waters, with a consumption of 10 mg/dm³. scientific.netresearchgate.net This process is effective in both acidic and alkaline wastewater. scientific.netresearchgate.net Furthermore, hydrazine-based treatments can be used to reduce nitrates in wastewater. chemiis.com
Synthesis of Advanced Agrochemicals and Plant Growth Regulators
Hydrazinium hydrogen sulfate serves as a key precursor in the synthesis of a wide range of advanced agrochemicals, including pesticides, herbicides, and plant growth regulators. chemiis.comwikipedia.orgdataintelo.com Its utility lies in its ability to be converted into various heterocyclic compounds, which form the structural basis of many bioactive molecules. wikipedia.org
Examples of commercial agrochemicals derived from hydrazine include:
Herbicides: Metazachlor, metamitron, and metribuzin (B1676530) are effective herbicides used for weed control in various crops. wikipedia.org
Fungicides: Paclobutrazol, diclobutrazole, and propiconazole (B1679638) are fungicides used to protect crops from fungal diseases. wikipedia.org
Plant Growth Regulators: Hydrazine sulfate itself has been investigated as a plant growth inhibitor. medchemexpress.com One method for synthesizing a plant growth regulator involves using hydrazine sulfate as the starting reagent and boiling it for 3-5 hours. google.com
The synthesis of these complex organic molecules often involves the reaction of hydrazine with other chemical intermediates to form stable ring structures with desired biological activity. wikipedia.org
Applications as a Stabilizer in Propellant Systems
Hydrazine and its derivatives, for which hydrazinium hydrogen sulfate can be a precursor, are widely used as propellants in aerospace applications, including rocket engines and spacecraft thrusters. chemiis.comcalcasolutions.com Hydrazine itself is a high-energy, storable propellant. wikipedia.org In some contexts, stabilizers are added to hydrazine-based propellants to prevent their decomposition in the presence of certain metals, like iron, which can be found in fuel systems. google.com
While not a direct stabilizer in the final propellant formulation, the synthesis and purification processes for hydrazine, which may involve the sulfate salt, are critical to ensuring the stability and performance of the final propellant product. The decomposition of hydrazine is a highly reliable and reproducible process, making it ideal for rocket propulsion and gas generation. calcasolutions.com
Utilization in Soldering Flux Formulations as an Antioxidant
Hydrazinium hydrogen sulfate is utilized as an antioxidant in soldering flux formulations, particularly for light metals. nih.govchemicalbook.comnih.goviloencyclopaedia.org The role of a flux in soldering is to clean the metal surfaces of oxides and prevent re-oxidation during the soldering process, thereby ensuring a good metallurgical bond.
As a strong reducing agent, hydrazinium hydrogen sulfate can effectively remove existing oxide layers from the metal surfaces to be joined. nih.govnih.gov Its antioxidant properties prevent the formation of new oxides when the metals are heated, which is crucial for creating a strong and reliable solder joint. nih.govnih.gov This application leverages the fundamental chemical property of hydrazine as a reducing agent to facilitate a critical industrial process.
Theoretical and Computational Chemistry Investigations
Computational chemistry serves as a powerful tool to dissect the intricate properties of hydrazinium hydrogen sulfate at a molecular level. By simulating its behavior, scientists can predict its structure, stability, and reactivity, guiding further experimental work.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and high-level ab initio methods, are instrumental in elucidating the electronic structure and bonding characteristics of the hydrazinium cation ([N₂H₅]⁺). acs.orgacs.org These methods solve approximations of the Schrödinger equation to determine the molecule's electronic wave function, from which numerous properties can be derived. acs.orgnrct.go.th
Research in this area often focuses on the critical N-N bond, as its strength dictates the stability and reactivity of hydrazine and its derivatives. acs.org Computational studies systematically investigate the homolytic bond dissociation enthalpies (BDEs) of the N-N bond in hydrazine derivatives to understand how substituents affect bond strength. acs.org For instance, high-level ab initio methods like G3, G4, and CBS-QB3 are employed to calculate these BDEs, providing a deeper understanding of the structure-activity relationship. acs.org
Key insights from these calculations include:
Electronic Distribution: Mapping the electron density reveals how charge is distributed across the hydrazinium ion and the hydrogen sulfate anion, highlighting the ionic nature of their interaction.
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's reactivity, indicating the most likely sites for nucleophilic and electrophilic attack. researchgate.net
Bonding Parameters: Calculations yield precise data on bond lengths and angles, which can be compared with experimental data from crystallographic studies to validate the computational models. researchgate.net For example, DFT calculations have been used to determine the geometry of related hydrazine sulfonic acid compounds, revealing bond lengths such as S-N and N-N. researchgate.netresearchgate.net
The following table presents representative theoretical data for hydrazine derivatives, illustrating the type of information obtained from quantum chemical calculations.
| Property | Computational Method | Calculated Value | Reference |
| N-N Bond Dissociation Enthalpy | M05-2X | Varies based on substituents (e.g., ~270-290 kJ/mol) | acs.org |
| N-N Bond Length (Hydrazine) | DFT/ab initio | ~1.45 Å | acs.org |
| S-N Bond Length (Disulfonate) | DFT | 167.7(2) pm | researchgate.net |
| N-N Bond Length (Disulfonate) | DFT | 141.9(3) pm | researchgate.net |
This table is illustrative and compiles data from studies on hydrazine derivatives to show the capabilities of quantum chemical calculations.
While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are employed to understand the behavior of ensembles of molecules, such as hydrazinium hydrogen sulfate in an aqueous solution. nih.gov MD simulations model the movements and interactions of atoms and molecules over time based on classical mechanics, using force fields to describe the interatomic potentials. acs.orgnih.gov
These simulations are crucial for understanding:
Hydration Structure: MD studies reveal how water molecules arrange themselves around the [N₂H₅]⁺ and [HSO₄]⁻ ions, forming hydration shells. Simulations on hydrazine in water show that at ambient conditions, it is hydrated by a significant number of water molecules and donates hydrogen bonds to its surroundings. nih.gov Similarly, specialized polarizable force fields have been developed for the sulfate anion to accurately reproduce its hydration properties in aqueous solutions. nih.gov
Ion Pairing: Simulations can calculate the potential of mean force between the hydrazinium and hydrogen sulfate ions in solution, providing insights into their tendency to associate or remain as free ions. nih.gov
Transport Properties: MD simulations can predict dynamic properties like the diffusion coefficient of the ions in solution. Studies on hydrazine have shown how its diffusivity changes with temperature and pressure, with results correlating well with experimental predictions. nih.gov
Interfacial Behavior: The behavior of hydrazinium hydrogen sulfate at interfaces, such as between a liquid and a solid catalyst, can be modeled to understand processes relevant to its application in synthesis or materials science.
The development of accurate force fields, which are sets of parameters describing the potential energy of the system, is critical for the reliability of MD simulations. acs.orgnih.gov
Computational modeling is a powerful asset for mapping the intricate pathways of chemical reactions involving hydrazinium hydrogen sulfate. By calculating the potential energy surface of a reaction, chemists can identify the most likely mechanism, including intermediate structures and the high-energy transition states that control the reaction rate. mdpi.com
DFT calculations are commonly used to:
Identify Transition States: These are the saddle points on the potential energy surface corresponding to the highest energy barrier a reaction must overcome. Locating these structures is key to understanding reaction kinetics.
Calculate Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is directly related to the reaction rate.
Model Reaction Mechanisms: Computational studies have been used to investigate the hydrolysis mechanisms of related acylhydrazines in aqueous sulfuric acid, revealing how the mechanism can change with acid concentration. cdnsciencepub.com Similarly, the decomposition pathways of energetic materials like hydrazine nitrate (B79036) have been explored using computational modeling.
Simulate Complex Reactions: The role of hydrazine in more complex systems, such as its reaction with carbon dioxide, has been modeled using finite-element-method numerical simulations to support experimental findings. nih.gov These models can incorporate both chemical reactions and physical processes like diffusion. nih.gov
Through these computational approaches, researchers can gain a detailed, step-by-step understanding of how hydrazinium hydrogen sulfate participates in chemical transformations, such as its role as a reducing agent or as a precursor in the synthesis of other compounds.
Q & A
Basic: How is hydrazine quantitatively analyzed in air samples using derivatization with sulfuric acid?
Hydrazine in air can be adsorbed onto acid silica gel tubes and desorbed using sulfuric acid solution. Derivatization with furfural forms a stable product, extracted and analyzed via DM-FFAP capillary column gas chromatography with flame ionization detection (FID). Key parameters include derivatization time (30–60 min), sulfuric acid concentration (0.1–1 M), and extraction efficiency (>95%). Validation studies show a linear range of 0.01–10 µg/mL and detection limits of 0.003 µg/mL .
Advanced: What are the critical factors in optimizing polycondensation reactions between hydrazine sulfate and dicarboxylic acids using sulfuric acid?
Fuming sulfuric acid outperforms polyphosphoric acid as a reaction medium due to superior solvation and protonation capabilities. Excess hydrazine (1.5–2.0 molar equivalents) is critical to achieving high molecular weight polymers. For example, terephthalic acid derivatives react faster with hydrazine sulfate than isophthalic analogs, yielding polymers with intrinsic microporosity. Data indicate a 15–20% increase in molecular weight when using fuming sulfuric acid compared to alternatives .
Basic: What role does sulfuric acid play in synthesizing hydrazine sulfate via the hypochlorite ketazine process?
Sulfuric acid hydrolyzes ketazine intermediates (e.g., from acetone or methyl ethyl ketone) to hydrazine sulfate. The acid concentration (9–12 M) and temperature (80–100°C) determine reaction kinetics. Cooling the hydrolyzed solution to 25°C precipitates hydrazine sulfate crystals with >90% purity. Residual ketones are removed via distillation or toluene extraction .
Advanced: How can interference from ascorbate degradation products be mitigated in spectrophotometric quantification of dehydroascorbic acid using 2,4-dinitrophenylhydrazine (DNPH) and sulfuric acid?
Thiourea (10% w/v) stabilizes DNPH derivatives by reducing oxidative side reactions. After derivatization in 9 N sulfuric acid, the osazone product is dissolved in 85% sulfuric acid for absorbance measurement at 540 nm. Calibration curves must account for matrix effects (e.g., trichloroacetic acid extracts), with recoveries validated against spiked standards (RSD <5%) .
Advanced: What methodological challenges arise when comparing catalytic efficiency of sulfuric acid in esterification vs. sulfonation reactions involving hydrazine derivatives?
In esterification (e.g., indole acetic acid derivatives), sulfuric acid (0.5–1.0 M) acts as a Brønsted acid catalyst, but side reactions like sulfonation may occur at >100°C. For sulfonohydrazide synthesis, pH control (9–10) using sodium carbonate is critical to suppress hydrolysis of sulfonyl chlorides. Kinetic studies show esterification proceeds at 60–80°C with 85–90% yields, while sulfonation requires stoichiometric acid to avoid byproducts .
Basic: What safety protocols are recommended for handling hydrazine-sulfuric acid mixtures?
Hydrazine sulfate is a Category 2 carcinogen (IARC). Use fume hoods, nitrile gloves, and sealed reactors to minimize exposure. Airborne hydrazine monitoring via NIOSH 7908 (sulfuric acid scrubbing) is mandatory. Emergency decontamination requires 0.1 M acetic acid for skin contact and activated charcoal for ingestion .
Advanced: How do sulfuric acid concentrations affect electrochemical detection limits of hydrazine in ambient air?
Dilute sulfuric acid (0.05–0.1 M) in scrubbing systems enhances hydrazine solubility, achieving detection limits of 0.1 ppb. Higher concentrations (>0.5 M) reduce sensor sensitivity due to increased ionic strength. A flow rate of 50 mL/min optimizes air-acid contact time, with 95% scrubbing efficiency validated via GC-MS cross-checks .
Advanced: What discrepancies exist in sulfuric acid recovery rates during industrial releases, and how can experimental designs address them?
Studies report 92.5–100.9% recovery of sulfuric acid in emulsion releases. Variability arises from vaporized hydrocarbon bubbles trapping acid droplets. Replicating industrial conditions (e.g., 40–60°C, 2–5 bar pressure) and using high-speed imaging to track droplet dispersion reduces measurement errors. Statistical models show ±1.6% standard deviation in recovery rates .
Basic: How is hydrazine sulfate used as a titrimetric standard for alkaline solutions?
Hydrazine sulfate (99.5% purity) reacts stoichiometrically with NaOH in the presence of mixed indicators (methyl red + bromocresol green). A 0.1 M NaOH solution is standardized against 0.05 M hydrazine sulfate, achieving titration errors <0.1%. This method is validated for carbonate-free systems .
Advanced: How does sulfuric acid concentration influence the synthesis and bioactivity of sulfonohydrazide derivatives in pharmacological studies?
Controlled acidification (pH 9–10) during sulfonohydrazide synthesis prevents premature hydrolysis of arylsulfonyl chlorides. Molecular docking studies reveal that electron-withdrawing substituents (e.g., -NO₂) on sulfonohydrazides enhance binding to enzyme active sites. Bioactivity assays (IC₅₀ values) correlate with synthetic yields (70–85%) optimized via sulfuric acid catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
